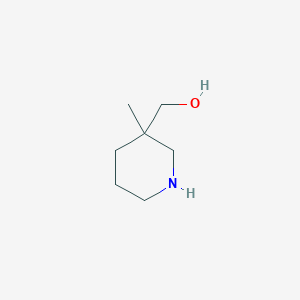

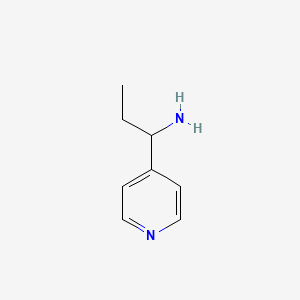

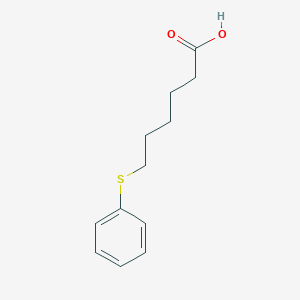

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps and reactions. For example, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid involves the formation of an acid chloride intermediate, which then reacts with 2,3-diaminopyridine to yield the desired product . Similarly, the synthesis of benzimidazole N-oxides and related compounds starts from an aldehyde oxime 3-oxide, proceeding through intermediates such as nitriles and imido esters . These methods suggest that the synthesis of the compound might also involve multi-step reactions, possibly starting from a benzimidazole derivative and incorporating a piperidine moiety through subsequent functionalization.

Molecular Structure Analysis

The molecular structure of compounds related to the one has been characterized using various spectroscopic methods and theoretical calculations. For instance, the crystal and molecular structure of a complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid was studied using X-ray diffraction, FTIR, NMR spectroscopy, and B3LYP method . These techniques revealed details such as hydrogen bonding interactions and the conformation of the piperidine ring. Such analyses are crucial for understanding the three-dimensional arrangement of atoms in a molecule and predicting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives and piperidine compounds has been explored in the context of various chemical reactions. For example, the reaction of benzimidazolecarboxaldehyde oxime 3-oxide with potassium hydroxide leads to different products depending on the intermediates involved . Additionally, the reaction of an acid chloride with 2,3-diaminopyridine can yield different products based on the reaction conditions . These studies highlight the importance of reaction conditions and the choice of reactants in determining the outcome of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidine-3-carboxylic acid" can be inferred from the studies on related molecules. For instance, the strong hydrogen bonding observed in the crystal structure of the piperidine-3-carboxylic acid complex suggests that similar compounds may also exhibit significant hydrogen bonding, affecting their solubility and stability . The spectroscopic data obtained from FTIR and NMR provide insights into the functional groups present and their electronic environment, which are key factors in determining the physical and chemical behavior of a compound .

Applications De Recherche Scientifique

Chemistry and Pharmacokinetics

1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidine-3-carboxylic acid, related to compounds like Bilastine, showcases a unique chemical structure that contributes to its pharmacokinetics and pharmacodynamics. Bilastine is an antihistamine with a hydrophilic carboxylic substituent, indicating a potential for similar compounds to exhibit significant binding affinity to their targets, such as the H1 receptor, and have a longer duration of action. Analytical and bioanalytical methods have been developed for the estimation of Bilastine in various matrices, suggesting a framework for studying related compounds (Sharma, Hatware, Bhadane, & Patil, 2021).

Variability in Chemical Properties

The chemistry of benzimidazole derivatives, like the one , is marked by fascinating variability. These compounds, including their complexes, have been extensively reviewed for their preparation procedures, properties, and significant characteristics such as spectroscopic, structural, magnetic, biological, and electrochemical activities. This body of work provides a foundation for understanding the diverse applications and potential research directions for 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidine-3-carboxylic acid (Boča, Jameson, & Linert, 2011).

Potential CNS Activity

Research into central nervous system (CNS) disorders highlights the significance of compounds with benzimidazole cores, suggesting they may serve as lead molecules for synthesizing novel CNS-active drugs. The presence of nitrogen in the heterocyclic benzimidazole structure could imply potential CNS effects, ranging from depression to convulsion mitigation. This insight opens up avenues for the development of new therapeutic agents leveraging the chemical backbone of 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidine-3-carboxylic acid (Saganuwan, 2017).

Safety And Hazards

The safety and hazards associated with the compound are typically obtained from Material Safety Data Sheets (MSDS). This includes information on toxicity, flammability, and environmental impact.

Orientations Futures

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods of synthesis.

Propriétés

IUPAC Name |

1-(1-ethylbenzimidazol-2-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-2-18-13-8-4-3-7-12(13)16-15(18)17-9-5-6-11(10-17)14(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVBKGIQRKPSEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1N3CCCC(C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)